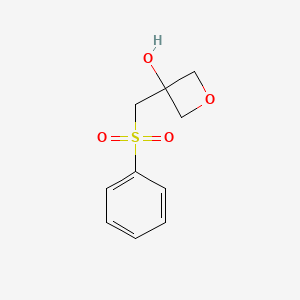
3-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a biphenyl structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Methyl-substituted biphenyls.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
相似化合物的比较
3-(Trifluoromethyl)aniline: An aromatic amine with similar trifluoromethyl substitution.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
2-Methyl-1,1’-biphenyl: A biphenyl derivative with a methyl group but lacking the trifluoromethyl group.
Uniqueness: 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of both trifluoromethyl and methyl groups on the biphenyl structure. This dual substitution imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
属性
分子式 |
C14H11F3 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC 名称 |
1-methyl-3-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15,16)17/h2-9H,1H3 |
InChI 键 |
IFEIHGAVETUQFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



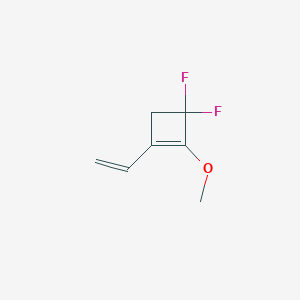
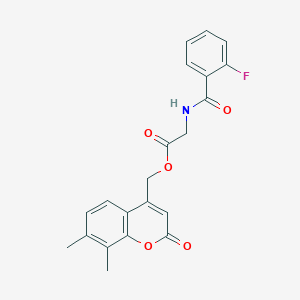
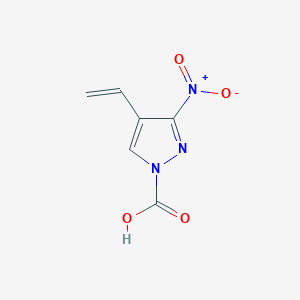
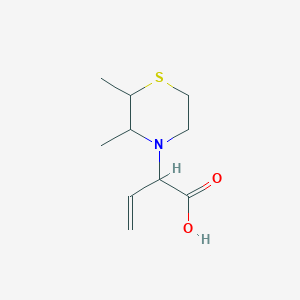
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
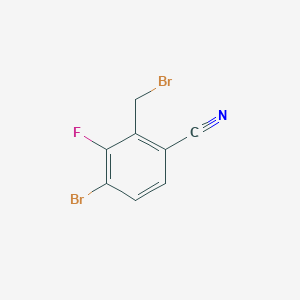
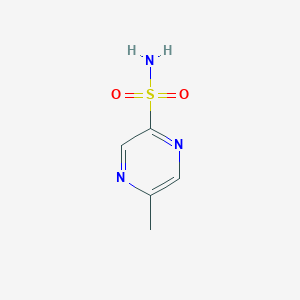
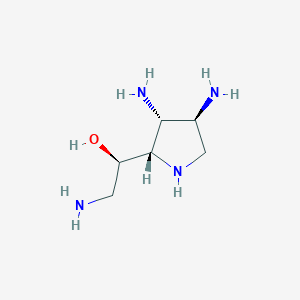
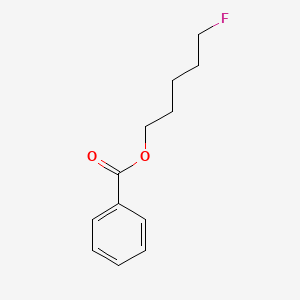

![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
